molecular formula C20H22N4O6S B2905979 N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide CAS No. 1219905-77-7

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2905979
CAS No.: 1219905-77-7
M. Wt: 446.48
InChI Key: RIAZKABZXILJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a pyrazole core substituted with a furan ring and a 2-hydroxyethyl group. The benzamide moiety is further modified with a morpholinosulfonyl substituent.

Properties

IUPAC Name

N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c25-10-7-24-19(14-17(22-24)18-2-1-11-30-18)21-20(26)15-3-5-16(6-4-15)31(27,28)23-8-12-29-13-9-23/h1-6,11,14,25H,7-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAZKABZXILJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3CCO)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound notable for its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, drawing from diverse sources to provide a comprehensive overview.

Structural Characteristics

The compound features a unique arrangement of functional groups, including:

  • Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Pyrazole moiety : A five-membered ring containing two nitrogen atoms, known for its pharmacological properties.
  • Morpholinosulfonyl group : Enhances solubility and may influence biological interactions.

The molecular formula of this compound is C14H16N4O4SC_{14}H_{16}N_{4}O_{4}S, with a molecular weight of approximately 368.37 g/mol.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the pyrazole ring.
  • Introduction of the furan moiety.
  • Coupling with the morpholinosulfonyl group.

Optimized conditions such as continuous flow reactors can enhance yield and purity during synthesis.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, which can be summarized as follows:

Activity Description
Antimicrobial Potential interactions with microbial enzymes or receptors, inhibiting growth or replication.
Herbicidal Moderate herbicidal activity has been reported, possibly through modulation of plant enzyme systems.
Fungicidal Exhibits fungicidal properties attributed to its ability to disrupt fungal cell functions.
Pharmacological Potential May serve as a pharmacophore in drug design targeting various diseases influenced by enzyme activity.

Although specific mechanisms of action for this compound remain largely uncharacterized, it is hypothesized that:

  • The furan and pyrazole moieties may engage in non-covalent interactions such as hydrogen bonding and π-π stacking with biological targets.
  • The morpholino group could enhance binding affinity and selectivity towards specific enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound 10 (N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide)
  • Key Differences: Pyrazole Substituent: Replaces the furan-2-yl group with a benzodiazol-2-yl ring. Benzamide Substituent: Uses a 4-methylpiperazine group instead of morpholinosulfonyl.
  • Pharmacokinetic Profile :
    • Exhibits superior aqueous solubility and intrinsic clearance compared to other FOXO1 inhibitors like AS1842856, attributed to the hydrophilic 4-methylpiperazine group .
  • Biological Activity : Demonstrated potent FOXO1 inhibition in cell-based assays, suggesting that the benzodiazol group enhances target engagement through aromatic stacking interactions .
Dichondra repens Derivatives (e.g., Entries 9–12 in )
  • Key Differences :
    • Core Structure : Features a dipeptide-like backbone instead of a pyrazole-benzamide scaffold.
    • Substituents : Alkoxy chains (e.g., butoxy, hexyloxy) on the phenyl ring.
  • Implications: The hydrophobic alkoxy groups in these compounds likely improve membrane permeability but reduce aqueous solubility compared to the morpholinosulfonyl group in the target compound .
Fluorinated Benzamide (N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide)
  • Key Differences :
    • Electron-Withdrawing Groups : Trifluoro and methoxy substituents enhance metabolic stability and electronegativity.
    • Oxadiazole Linker : Introduces rigidity compared to the pyrazole-furan system.
  • Implications: Fluorine atoms may improve bioavailability but reduce hydrogen-bonding capacity relative to the morpholinosulfonyl group .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Features
Compound Core Structure Key Substituents Solubility Permeability Target Interaction
Target Compound Pyrazole-Benzamide Furan-2-yl, Morpholinosulfonyl Moderate* Moderate* Likely FOXO1/Kinase Inhibition
Compound 10 Pyrazole-Benzamide Benzodiazol-2-yl, Methylpiperazine High High FOXO1 Inhibition
Dichondra repens Derivatives Dipeptide-Benzamide Alkoxy chains Low High Unspecified
Fluorinated Benzamide Oxadiazole-Benzamide Trifluoro, Methoxy Moderate Moderate Kinase Inhibition (Inferred)

*Predicted based on substituent properties.

Solubility and Permeability
  • The morpholinosulfonyl group in the target compound balances hydrophilicity and bulkiness, likely resulting in moderate solubility and permeability.
  • In contrast, Compound 10’s methylpiperazine group enhances solubility, while Dichondra derivatives’ alkoxy chains favor permeability .
Target Interactions
  • The furan ring in the target compound may engage in π-π stacking with aromatic residues in target proteins, similar to Compound 10’s benzodiazol group.

Q & A

What synthetic strategies are recommended for preparing N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide?

Basic
The synthesis typically involves multi-component reactions or one-pot strategies to assemble the furan-pyrazole core and sulfonylbenzamide moiety. Key steps include:

  • Furan and pyrazole coupling : Reacting furan-2-yl derivatives with hydroxyethyl-substituted pyrazole precursors under reflux conditions (e.g., in ethanol or DMF at 80–100°C) .
  • Sulfonylation : Introducing the morpholinosulfonyl group via nucleophilic substitution, often using 4-(morpholinosulfonyl)benzoyl chloride in the presence of a base like triethylamine .
  • Optimization : Critical parameters include solvent polarity (e.g., THF vs. DCM), temperature control (±5°C tolerance), and stoichiometric ratios (1:1.2 for sulfonylation) .

What analytical techniques are essential for confirming the structural integrity of this compound?

Basic
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable:

  • ¹H/¹³C NMR : Assign peaks for the furan (δ 6.2–7.4 ppm), pyrazole (δ 7.8–8.5 ppm), and morpholinosulfonyl groups (δ 3.5–3.7 ppm for morpholine protons) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₂N₄O₅S: 442.1365) with <2 ppm error .
  • FT-IR : Validate sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) functionalities .

How can researchers design experiments to optimize reaction yields for this compound?

Advanced
Employ Design of Experiments (DoE) to systematically assess variables:

  • Factors : Temperature (60–120°C), solvent (polar vs. nonpolar), catalyst loading (0.1–1.0 eq).
  • Response Surface Methodology (RSM) : Identify interactions between variables (e.g., solvent polarity and temperature synergistically affecting sulfonylation efficiency) .
  • Case Study : A 2³ factorial design reduced reaction steps from 8 to 3 for a related sulfonamide compound, achieving 85% yield .

How can computational methods predict the reactivity of the morpholinosulfonyl group?

Advanced
Density Functional Theory (DFT) and molecular docking provide mechanistic insights:

  • DFT : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the sulfonyl group’s sulfur atom (partial charge +1.2) is prone to nucleophilic attack .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinases or GPCRs) to prioritize derivatives for synthesis. A study on a morpholinosulfonyl analog showed strong binding (ΔG = −9.2 kcal/mol) to COX-2 .

How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

Advanced
Pharmacokinetic profiling and metabolite identification are critical:

  • ADME Studies : Assess bioavailability (e.g., Caco-2 permeability <5 × 10⁻⁶ cm/s indicates poor absorption) and metabolic stability (e.g., CYP3A4-mediated degradation) .
  • Metabolomics : Use LC-MS/MS to identify active metabolites. For instance, hydroxylation of the furan ring in vivo may enhance activity compared to in vitro results .
  • Dose-Response Reconciliation : Adjust dosing regimens to account for protein binding (e.g., 95% plasma protein binding reduces free drug concentration) .

What structural analogs of this compound exhibit enhanced bioactivity, and why?

Advanced
Modifications to the furan-pyrazole core and sulfonyl group improve activity:

AnalogModificationBioactivity (IC₅₀)Mechanism
A Chlorothiophene instead of furan0.8 μM (EGFR inhibition)Enhanced π-π stacking with kinase active site
B Methylation at pyrazole N-11.2 μM (COX-2 inhibition)Increased hydrophobic interactions
C Replacement of morpholine with piperazine0.5 μM (HDAC inhibition)Improved solubility and target engagement

What methodologies validate target engagement in cellular assays?

Advanced
Biophysical and cellular techniques are combined:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., kon = 1 × 10⁵ M⁻¹s⁻¹, koff = 0.01 s⁻¹) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in cells (ΔTm = +4°C for HDAC1) .
  • Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by activity restoration with overexpression .

How can researchers address solubility challenges during formulation?

Advanced
Co-solvency and nanocarrier systems are effective:

  • Co-solvents : Use PEG-400/water (70:30) to achieve >2 mg/mL solubility .
  • Liposomal Encapsulation : Increase bioavailability 3-fold in rodent models .
  • Amorphous Solid Dispersion : HPMCAS-based formulations improve dissolution rate (85% release in 60 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.